9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
- Its structure has been determined through spectral analysis, including 1 H-NMR , 13 C-NMR , IR , and HRMS .
- THTQ belongs to the class of quinazolinone derivatives.
9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: (let’s call it THTQ for brevity) is a potentially biologically active compound.
Preparation Methods
Synthetic Routes: THTQ can be synthesized using various methods, including cyclization reactions.
Reaction Conditions: The specific conditions depend on the chosen synthetic route.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides insights.
Chemical Reactions Analysis
Reactions: THTQ may undergo oxidation, reduction, and substitution reactions.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are employed.
Major Products: These reactions yield derivatives of THTQ with modified substituents.
Scientific Research Applications
Chemistry: THTQ serves as a scaffold for designing novel compounds due to its unique structure.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research explores its potential therapeutic applications.
Industry: THTQ derivatives could find use in materials science or as intermediates.
Mechanism of Action
- The exact mechanism remains an active area of study.
- THTQ likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: THTQ’s triazoloquinazolinone core distinguishes it.
Similar Compounds: Other quinazolinone derivatives, such as 1,2,4-triazoloquinazolinones, share structural features
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H19N5O/c1-21(2)12-8-6-11(7-9-12)16-15-13(4-3-5-14(15)23)20-17-18-10-19-22(16)17/h6-10,16H,3-5H2,1-2H3,(H,18,19,20) |
InChI Key |
OFXOYFISJDPKGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origin of Product |
United States |
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